2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
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Description
“2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid” is a chemical compound with the CAS Number: 115882-26-3 . It has a molecular weight of 260.26 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H13FO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) .The storage temperature and other specific physical and chemical properties are not specified in the available resources .
Scientific Research Applications
Chemical Synthesis and Protective Group Application
- The derivative 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used for protecting hydroxyl groups, was synthesized using a process that included protecting 4-fluorobenzyl alcohol. This group showed stability under acidic conditions and could be cleaved under mild basic conditions (Spjut, Qian, & Elofsson, 2010).
Kinetic and Thermodynamic Studies
- Studies on the kinetics of oxidation of related compounds, like 4-oxo-4-phenyl butanoic acid, by various agents in acetic acid-water medium, provided insights into reaction mechanisms and thermodynamics (Yogananth & Mansoor, 2015).
Synthesis and Biological Activity Analysis
- Synthesis of derivatives like 6-fluoroindan-1-acetic acid and 6-fluoro-3-oxo-indan-1-acetic acid from 3-fluorobenzaldehyde was explored. These compounds were structurally elucidated and evaluated for analgesic activity (Yasmin et al., 2009).
Anti-Inflammatory Activity Research
- A series of compounds including N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides were synthesized and assessed for their anti-inflammatory activity. These analogs demonstrated varying degrees of effectiveness in reducing inflammation (Nakhostin et al., 2016).
Antimycobacterial Activities and Enzyme Inhibition
- Novel 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid hydrazones were synthesized and showed significant activity against mycobacterial species and inhibited the Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXSYWHTSCMPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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